![molecular formula C19H15ClFN3O3 B2735186 N-(2-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 886886-50-6](/img/structure/B2735186.png)
N-(2-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Antioxidant Applications
- Derivatives of similar acetamide compounds have been synthesized and evaluated for their anti-inflammatory activity, where certain derivatives showed significant anti-inflammatory effects (K. Sunder & Jayapal Maleraju, 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt].
- Another study designed and synthesized a compound with DPPH scavenging, analgesic, and anti-inflammatory properties, indicating the potential for acetamide derivatives in antioxidant and pain relief applications (P. Nayak et al., 2014)[https://consensus.app/papers/design-synthesis-biological-evaluation-nayak/d16462840cc75cafac54a7f27d09972c/?utm_source=chatgpt].
Molecular Structure Analysis
- Investigations into the crystal structures of C,N-disubstituted acetamides have provided insights into their molecular assembly and potential applications in material science and molecular engineering (B. Narayana et al., 2016)[https://consensus.app/papers/structures-cndisubstituted-acetamides-narayana/dc66be0e76b8553fbc1d8f4864bf2e88/?utm_source=chatgpt].
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, with studies revealing their significant antioxidant activity and potential in medicinal chemistry (K. Chkirate et al., 2019)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt].
Potential Anticancer Applications
- A series of novel potential antipsychotic agents were developed from a related compound, indicating the versatility of acetamide derivatives in exploring new therapeutic agents (L D Wise et al., 1987)[https://consensus.app/papers/13dialkyl4iminoarylmethyl1hpyrazol5ols-series-novel-wise/30756472df025d6cb63763d341d03aae/?utm_source=chatgpt].
Pesticide Development
- New powder diffraction data of some derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide suggest potential applications of similar acetamide compounds in developing new pesticides (E. Olszewska et al., 2008)[https://consensus.app/papers/powder-diffraction-data-derivatives-nalkyl-olszewska/c874fe92257156a2828e4cb834bbb534/?utm_source=chatgpt].
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-12-2-7-16(15(20)10-12)22-17(25)11-23-8-9-24(19(27)18(23)26)14-5-3-13(21)4-6-14/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRWCYUVLJZABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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